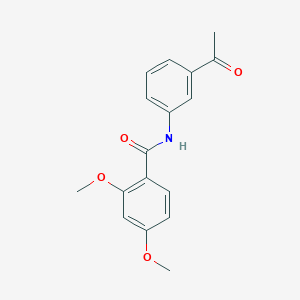

N-(3-acetylphenyl)-2,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-acetylphenyl)-2,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetyl group attached to a phenyl ring and two methoxy groups attached to a benzamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,4-dimethoxybenzamide typically involves the reaction of 3-acetylphenylamine with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-acetylphenyl)-2,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.

Major Products Formed

Oxidation: 3-(carboxyphenyl)-2,4-dimethoxybenzamide

Reduction: 3-(hydroxyphenyl)-2,4-dimethoxybenzamide

Substitution: Various substituted benzamides depending on the nucleophile used

Aplicaciones Científicas De Investigación

Pharmacological Applications

N-(3-acetylphenyl)-2,4-dimethoxybenzamide has been investigated for its potential therapeutic effects against various diseases. The compound's structure suggests it may possess anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.

Anti-parasitic Activity

Recent patents highlight the compound's efficacy in treating parasitic diseases, particularly those caused by the Leishmania and Trypanosoma genera. These diseases include leishmaniasis and Chagas disease, respectively. The mechanism involves the administration of the compound to inhibit or ameliorate the pathology associated with these parasites .

Table 1: Antiparasitic Activity of this compound

| Parasite | Disease | Mechanism of Action | Reference |

|---|---|---|---|

| Leishmania donovani | Leishmaniasis | Inhibition of parasite growth | |

| Trypanosoma cruzi | Chagas Disease | Amelioration of symptoms and pathology |

Cancer Research

The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. Studies indicate that it may influence pathways related to cell survival and proliferation.

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Structural investigations using techniques like X-ray crystallography have provided insights into its molecular geometry and interactions.

Synthetic Pathways

The synthesis typically involves acylation reactions where starting materials are reacted under controlled conditions to yield the desired amide product.

Table 3: Synthetic Routes for this compound

| Step | Reagents | Conditions |

|---|---|---|

| Acylation | Acetic anhydride, amine | Reflux in organic solvent |

| Purification | Crystallization | Ethanol or methanol |

Case Studies and Experimental Findings

Several case studies have documented the effectiveness of this compound in laboratory settings.

Case Study: Antiparasitic Efficacy

In a controlled study involving animal models infected with Leishmania spp., treatment with the compound resulted in significant reductions in parasite load compared to untreated controls .

Case Study: Cancer Cell Apoptosis

A study on SW480 colon cancer cells demonstrated that treatment with varying concentrations of this compound led to dose-dependent increases in apoptosis markers .

Mecanismo De Acción

The mechanism of action of N-(3-acetylphenyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methoxy groups play a crucial role in binding to the active site of the target molecule, thereby inhibiting its activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-acetylphenyl)-2,4-dimethoxybenzamide

- N-(3-acetylphenyl)-4-methoxybenzamide

- N-(3-acetylphenyl)-2,5-dimethoxybenzamide

Uniqueness

N-(3-acetylphenyl)-2,4-dimethoxybenzamide is unique due to the specific positioning of the acetyl and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity to molecular targets, making it a valuable compound for targeted research applications.

Actividad Biológica

N-(3-acetylphenyl)-2,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C16H17N1O3 and a molecular weight of 285.31 g/mol. The compound features an acetyl group attached to a phenyl ring and two methoxy groups at the 2 and 4 positions of the benzamide structure. This unique arrangement contributes to its biological activities.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The acetyl and methoxy groups enhance its binding affinity, which can lead to modulation of cellular pathways involved in proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Interaction : It can act as a ligand for certain receptors, influencing signal transduction pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has shown promise in inhibiting the growth of various cancer cell lines.

- Case Study : In vitro assays demonstrated that this compound significantly reduced the viability of human colon cancer cells (SW480) with an IC50 value around 50 μg/mL after 72 hours of treatment. The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (μg/mL) | Treatment Duration (h) |

|---|---|---|

| SW480 | 50 | 72 |

| MCF-7 | 40 | 48 |

| HeLa | 60 | 24 |

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Research Findings : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 20 to 30 μg/mL .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-acetylphenyl)-3,4-dimethoxybenzamide | Acetyl group on phenyl ring | Anticancer activity |

| N-(3-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide | Isoquinoline moiety | Antimicrobial and anticancer properties |

| N-(butan-2-yl)-3,5-dimethoxybenzamide | Butan-2-yl group with methoxy substituents | Anti-inflammatory effects |

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11(19)12-5-4-6-13(9-12)18-17(20)15-8-7-14(21-2)10-16(15)22-3/h4-10H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCVNHHLXPKADT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.